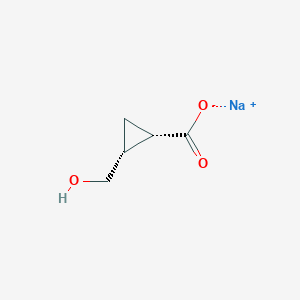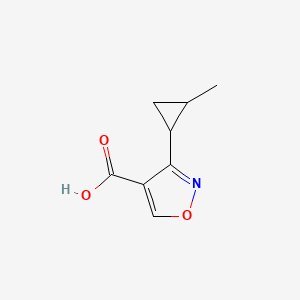
3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the Suzuki–Miyaura coupling is a widely used carbon–carbon bond-forming reaction . It uses organoboron reagents and is known for its mild and functional group tolerant reaction conditions . Another method involves the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key reaction involving organoboron compounds . It involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups from boron to palladium . Another reaction involves the protodeboronation of alkyl pinacol boronic esters .
Wissenschaftliche Forschungsanwendungen
Convenient Access to Spiro[cyclopropane‐1,4′‐oxazoline]s
Research by Dalai et al. (2008) demonstrates a method for synthesizing 4-spirocyclopropanated methyl oxazolinecarboxylates through Michael additions and subsequent ring closure. The process yields free carboxylic acids with excellent efficiency, which were further utilized in coupling reactions to produce anilides and benzoxazole derivatives. This study highlights the compound's role in facilitating the synthesis of spiro[cyclopropane-1,4′-oxazoline]s, showcasing its versatility in organic synthesis Dalai, S., Es-Sayed, M., Nötzel, M. W., & Meijere, A. (2008).
Regiospecific Syntheses of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids
Pavez et al. (1987) describe the regiospecific synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids via 1,3-dipolar cycloaddition between Δ2-oxazolin-5-ones and nitrosobenzene. This method emphasizes the compound's utility in constructing oxadiazolin-3-carboxylic acids, underscoring its significance in the synthesis of heterocyclic compounds Pavez, H., Márquez, A., Navarrete, P., Tzichinovsky, S., & Rodríguez, H. (1987).
Oxazole Synthesis via Gold-Catalyzed Strategy
Luo et al. (2012) developed an efficient synthesis of 2,4-disubstituted oxazoles through a gold-catalyzed [3 + 2] annulation between a terminal alkyne and a carboxamide. The study illustrates the compound's role in the creation of oxazole rings, a crucial structural motif in natural products, via an innovative gold catalysis approach Luo, Y., Ji, K., Li, Y., & Zhang, L. (2012).
Synthesis of Constrained ACC Derivatives
Szakonyi et al. (2002) focused on synthesizing doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives through a cyclopropanation process. This research underscores the compound's importance in synthesizing complex heterocyclic systems, offering a new type of heterocyclic system Szakonyi, Z., Fülöp, F., Tourwé, D., & Kimpe, N. de (2002).
Antibacterial Activities of Quinolones with Heterocyclic Substituents
Cooper et al. (1990) synthesized a series of quinolones with heterocyclic substituents, including oxazoles, and evaluated their antibacterial activities. This study demonstrates the potential of oxazole derivatives in medicinal chemistry, specifically in developing new antibacterial agents Cooper, C. S., Klock, P. L., Chu, D., & Fernandes, P. (1990).
Wirkmechanismus
Safety and Hazards
Safety data sheets (SDS) provide information about the potential hazards of a compound and how to work safely with it. An SDS for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . Always refer to the SDS of the specific compound for accurate safety and hazard information.
Eigenschaften
IUPAC Name |
3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJUTYVSYLOKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NOC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)
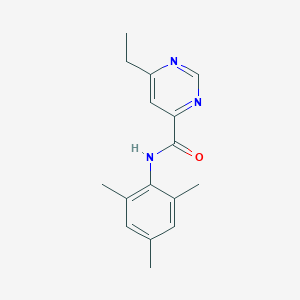
![(1,5-Dimethylpyrazol-3-yl)-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2756069.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)
![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)
![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756076.png)
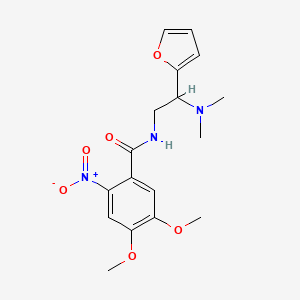
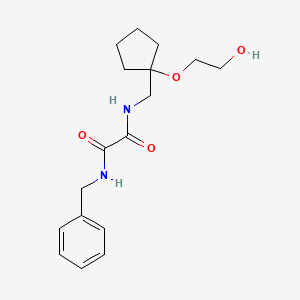
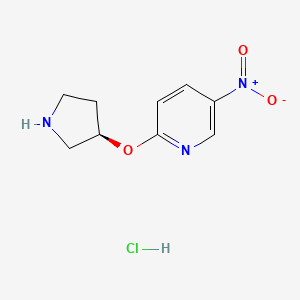
![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2756085.png)
